molecular formula C10H19NO2 B1238637 1-(Aminomethyl)cycloheptaneacetic acid CAS No. 63562-03-8

1-(Aminomethyl)cycloheptaneacetic acid

Cat. No.: B1238637
CAS No.: 63562-03-8
M. Wt: 185.26 g/mol
InChI Key: MXNASYICBPHSLF-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cycloheptaneacetic Acid is a valuable chemical building block with the CAS Registry Number 63562-03-8 . Its unique structure, featuring both a cycloheptane ring and distinct acetic acid and aminomethyl functional groups, makes it a compound of significant interest in synthetic organic and medicinal chemistry research . The molecular formula is C 10 H 19 NO 2 and it has a molecular weight of 185.26 g/mol . This compound serves as a key synthetic intermediate, particularly in the exploration of novel pharmacologically active molecules. Its structure suggests potential application in the development of compounds with tailored steric and electronic properties. Researchers may utilize this bifunctional molecule to create complex molecular architectures, such as cyclic peptides or sophisticated polymer frameworks. The presence of both a nucleophilic (amine) and an electrophilic (carboxylic acid) site on a conformationally constrained cycloheptane scaffold allows for versatile chemical manipulations and introduction into larger target structures. Application Notes: The primary value of this compound lies in its role as a precursor in organic synthesis. It is a specialized reagent for researchers designing and constructing new chemical entities in fields like drug discovery and materials science. Handling and Storage: Store in a cool, dry place. For laboratory use only. Handle with appropriate personal protective equipment under standard laboratory conditions. This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

2-[1-(aminomethyl)cycloheptyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c11-8-10(7-9(12)13)5-3-1-2-4-6-10/h1-8,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNASYICBPHSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CC(=O)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212952
Record name 1-(Aminomethyl)cycloheptaneacetic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63562-03-8
Record name 1-(Aminomethyl)cycloheptaneacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063562038
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Aminomethyl)cycloheptaneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization

The synthesis and modification of 1-(Aminomethyl)cycloheptaneacetic acid are pivotal for investigating its potential. The following sections detail established synthetic routes and explore potential derivatization strategies.

The modification of the carboxylic acid and primary amine functionalities of this compound into ester and amide derivatives represents a fundamental strategy for altering its physicochemical properties for research purposes. These derivatives can modulate factors such as solubility, membrane permeability, and receptor-binding interactions.

The formation of ester derivatives typically involves the reaction of the parent carboxylic acid with an alcohol under acidic conditions or through the use of coupling agents. The choice of alcohol can significantly impact the lipophilicity of the resulting ester. For instance, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) would yield methyl or ethyl esters, respectively, which could be useful in in vitro assays.

Amide bond formation, on the other hand, involves the coupling of the primary amine of this compound with a carboxylic acid, or the activation of its own carboxylic acid moiety followed by reaction with an amine. This can be achieved using standard peptide coupling reagents. Amide derivatives can introduce a wide range of functional groups, depending on the choice of the coupling partner.

Derivative TypeGeneral Synthetic ApproachPotential Research Application
Ester Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction with an alkyl halide after conversion of the carboxylic acid to a carboxylate salt.Modification of lipophilicity for cell-based permeability studies.
Amide Coupling of the primary amine with a carboxylic acid using a carbodiimide (B86325) reagent (e.g., DCC, EDC) or conversion of the compound's carboxylic acid to an acid chloride followed by reaction with an amine.Introduction of specific pharmacophores to explore structure-activity relationships (SAR).

This table provides a generalized overview of potential ester and amide derivatization strategies.

Alterations to the cycloheptane (B1346806) ring of this compound can provide valuable insights into the structure-activity relationship (SAR) of this class of compounds. Modifications can include the introduction of substituents on the ring or changes in the ring size itself.

The synthesis of analogs with different cycloalkane ring sizes, such as cyclopentyl or cyclohexyl, can reveal the impact of the ring's conformational flexibility and the spatial orientation of the aminomethyl and acetic acid groups on biological activity. For example, the well-studied analog, 1-(aminomethyl)-cyclohexaneacetic acid (gabapentin), highlights the significance of the six-membered ring in its specific mode of action. prepchem.comgoogle.com

Introducing substituents onto the cycloheptane ring can also probe specific interactions with biological targets. For example, the addition of hydroxyl or keto groups could introduce new hydrogen bonding opportunities, while alkyl or aryl substituents could explore hydrophobic pockets in a binding site. The synthesis of such substituted analogs would likely require the use of appropriately functionalized cycloheptanone (B156872) precursors.

Ring ModificationPotential Synthetic PrecursorInvestigated Substituent Effect
Ring size variationCyclopentanone, CyclohexanoneImpact of conformational restriction on activity.
Ring substitutionSubstituted Cycloheptanones (e.g., 4-hydroxycycloheptanone)Influence of specific functional groups on binding affinity and selectivity.

This table illustrates potential modifications to the cycloalkane ring and their research implications.

Prodrug strategies are a key tool in medicinal chemistry to overcome unfavorable pharmacokinetic properties of a parent molecule. For a polar compound like this compound, which contains both a primary amine and a carboxylic acid, several prodrug approaches could be envisioned to enhance its delivery in research models.

One common strategy involves the esterification of the carboxylic acid group to increase lipophilicity and facilitate passive diffusion across biological membranes. These ester prodrugs are designed to be cleaved by endogenous esterases in the target tissue, releasing the active parent compound.

Another approach is the formation of a carbamate (B1207046) linkage by modifying the primary amine. This can also increase lipophilicity and can be designed for enzymatic or chemical cleavage. Furthermore, amino acid-based prodrugs, where an amino acid is attached to the parent molecule, can be designed to target specific amino acid transporters, potentially leading to enhanced uptake in certain tissues.

Prodrug ApproachMoiety MaskedPotential Advantage in Research Models
Ester ProdrugCarboxylic AcidIncreased lipophilicity for improved passive membrane permeability.
Carbamate ProdrugPrimary AmineModulation of physicochemical properties and potential for targeted release.
Amino Acid ConjugatePrimary Amine or Carboxylic AcidPotential for active transport via amino acid transporters.

This table outlines potential prodrug strategies for this compound.

A patented synthetic route provides a method for the preparation of 1-aminomethyl-1-cycloalkane-acetic acids, including the cycloheptane derivative. google.com This process involves the use of a cyclic sulphonyloxyimide, such as N-benzene-sulphonyloxy-1,1-cycloheptane-diacetic acid imide, which upon rearrangement and hydrolysis yields the desired this compound. google.com This method offers a viable pathway for obtaining the parent compound for further derivatization and research.

Advanced Analytical Methodologies and Quantification in Research Matrices

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the analysis of 1-(Aminomethyl)cycloheptaneacetic acid, providing the necessary separation from complex matrices and enabling accurate quantification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, each with its own set of advantages and specific applications.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

HPLC is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. nih.govnih.gov The primary challenge in the HPLC analysis of this compound is its lack of a UV-absorbing chromophore or native fluorescence, which necessitates derivatization to introduce a detectable tag. nih.govjclmm.com

Pre-column derivatization followed by fluorescence detection is a highly sensitive approach for quantifying trace amounts of this compound. nih.govnih.govresearchgate.net This method involves reacting the primary amine group of the analyte with a fluorescent labeling reagent before its introduction into the HPLC system. nih.govactascientific.com

o-Phthalaldehyde (B127526) (OPA): OPA is a widely used derivatizing agent that reacts with primary amines in the presence of a thiol, such as 2-mercaptoethanol (B42355) or 3-mercaptopropionic acid, to form highly fluorescent isoindole derivatives. actascientific.comchromforum.orgdiva-portal.org The reaction is rapid, typically completing within a minute at room temperature. chromforum.org However, the stability of the OPA-derivatives can be a concern, sometimes lasting only for about 25 minutes, which may require automated and precisely timed injections for reproducible results. nih.govchromforum.org The optimization of instrumental parameters and the derivatization procedure, such as the volumetric ratio of OPA to the sample, is crucial for achieving good resolution and minimizing peak tailing. diva-portal.org

2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA): TNBSA is another effective derivatizing reagent for primary amines. nih.gov It reacts with the aminomethyl group of this compound to form a derivative that can be detected by UV spectrophotometry, although it is also applicable in fluorescence detection contexts. nih.gov

4-Fluoro-7-nitrobenzofurazan (NBD-F): NBD-F is a highly reactive fluorogenic reagent that forms stable and intensely fluorescent derivatives with primary and secondary amines under mild basic conditions. nih.govdojindo.com The derivatization reaction is typically carried out in a borate (B1201080) buffer at a pH around 9.5. nih.gov The resulting NBD-derivative of this compound can be excited at approximately 470 nm and shows emission around 530 nm, allowing for highly sensitive and selective quantification. nih.govdojindo.com This method has demonstrated low limits of detection (LOD) and quantification (LOQ), making it suitable for trace analysis. nih.gov

Derivatizing AgentReaction ConditionsDetection Wavelengths (Excitation/Emission)Key Features
o-Phthalaldehyde (OPA)Room temperature, in the presence of a thiol (e.g., 3-mercaptopropionic acid)~340 nm / ~455 nmRapid reaction, but derivative stability can be limited. nih.govchromforum.org
2,4,6-Trinitrobenzene Sulfonic Acid (TNBSA)Mildly basic conditionsUV detection is common, but fluorescence can be used.Forms stable derivatives. nih.govnih.gov
4-Fluoro-7-nitrobenzofurazan (NBD-F)Borate buffer (pH ~9.5), 60°C for ~1 min~470 nm / ~530 nmHighly reactive, forms stable and intensely fluorescent derivatives. nih.govdojindo.com

For the analysis of bulk this compound or in pharmaceutical formulations where concentrations are higher, HPLC with UV-Vis detection is a viable and more straightforward option. nih.govnih.gov Since the native compound has poor UV absorbance, derivatization is still necessary to introduce a chromophore. nih.govjclmm.com Reagents like 1-fluoro-2,4-dinitrobenzene (B121222) and 2,4,6-trinitrobenzenesulfonic acid have been successfully used for this purpose. nih.gov Another approach involves derivatization with catechol, which introduces a chromophore allowing for detection at around 300 nm. nih.gov While less sensitive than fluorescence detection, UV-Vis detection is robust, cost-effective, and suitable for quality control applications. ufrgs.br

Derivatization ApproachDetection Wavelength (λmax)Mobile Phase ExampleMethod Characteristics
Derivatization with Catechol300 nmMethanol (B129727):Water (50:50)Simple, feasible, with good linearity and accuracy for bulk analysis. nih.gov
Without Derivatization (for impurities)210 nmMethanol:Acetonitrile (B52724):20 mM KH2PO4 (pH 2.2) (5:5:90)Suitable for detecting impurities that may have UV absorbance. capes.gov.br

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the analysis of this compound, often without the need for derivatization. sciex.comyoutube.com The high specificity of MS detection is achieved by monitoring the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. nih.govresearchgate.net This technique is particularly advantageous for analyzing complex biological matrices where co-eluting substances might interfere with other detection methods. LC-MS/MS methods can achieve very low limits of detection and quantification, making them ideal for pharmacokinetic and metabolic studies. nih.gov The use of zwitterionic hydrophilic interaction liquid chromatography (ZIC-HILIC) has also been explored for the analysis of related amino acids and their precursors, demonstrating the versatility of LC-MS in analyzing polar compounds. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivatized Analytes

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, but it requires derivatization to increase the volatility and thermal stability of the analyte. sigmaaldrich.comjfda-online.comthermofisher.com The polar functional groups (carboxylic acid and amine) make the underivatized compound unsuitable for GC analysis. sigmaaldrich.com Silylation is a common derivatization strategy, where active hydrogens are replaced with nonpolar groups. sigmaaldrich.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. thermofisher.com Another approach involves derivatization with alkyl chloroformates, such as methyl chloroformate (MCF), which can react with both amino and carboxylic acid groups. nih.gov The resulting derivatives are amenable to GC separation and can be sensitively detected by a mass spectrometer. sigmaaldrich.comnih.gov GC-MS provides excellent chromatographic resolution and the mass spectra obtained offer valuable structural information for analyte identification. sigmaaldrich.com

Derivatization ReagentType of DerivativeKey Advantages of the Method
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Trimethylsilyl (TMS) derivativeForms volatile and stable derivatives, suitable for GC-MS analysis. thermofisher.com
Methyl Chloroformate (MCF)Methyl ester/carbamate (B1207046) derivativeVersatile for both amino and carboxylic acids, allows for sensitive and selective analysis with GC-MS/MS. nih.gov
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)tert-butyldimethylsilyl (TBDMS) derivativeTBDMS derivatives are more stable and less moisture-sensitive than TMS derivatives. sigmaaldrich.com

Spectroscopic and Spectrometric Characterization Methods

Beyond chromatographic quantification, spectroscopic and spectrometric methods are essential for the structural elucidation and characterization of this compound and its derivatives. Mass spectrometry, particularly when coupled with chromatographic separation (LC-MS, GC-MS), provides crucial information on the molecular weight and fragmentation patterns of the analyte, which aids in its unambiguous identification. researchgate.netsigmaaldrich.com The fragmentation patterns observed in tandem MS experiments can be used to confirm the structure of the derivatized analyte. nih.gov While not a primary quantification tool for this compound, Nuclear Magnetic Resonance (NMR) spectroscopy would be the definitive method for the structural characterization of the bulk compound and its synthesized derivatives, providing detailed information about the chemical environment of each atom in the molecule.

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, are powerful non-destructive tools for confirming the molecular structure of this compound. These methods provide a molecular fingerprint by probing the vibrational modes of the compound's functional groups. nih.gov

In the solid state, this compound exists as a zwitterion. nih.gov The FT-IR spectrum reflects this, showing characteristic absorption bands. Key spectral features include:

N-H Stretching: The ammonium (B1175870) group (–NH3+) vibrations are typically observed in the 3200–2800 cm⁻¹ range. researchgate.net

C-H Stretching: The cycloheptane (B1346806) and methylene (B1212753) groups exhibit C-H stretching vibrations, which appear as doublets around 2920 and 2857 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band from the carboxylate group (–COO⁻) is prominent, often seen around 1615 cm⁻¹. nih.govresearchgate.netfarmaciajournal.com

N-H Bending: The scissoring vibration of the –NH3+ group is typically found near 1567 cm⁻¹. farmaciajournal.com

Raman spectroscopy complements FT-IR, and due to different selection rules, it can provide additional structural information. Raman imaging has been effectively used to assess the homogeneous distribution of the compound within pharmaceutical formulations. farmaciajournal.com Studies combining experimental spectra with quantum chemical calculations, such as Density Functional Theory (DFT), have been employed to assign fundamental vibrational modes for both the zwitterionic and neutral forms of the molecule, providing a deeper understanding of its structural properties. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous confirmation of the chemical structure and for assessing the purity of this compound. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the molecular framework. core.ac.uk

For ¹H NMR, the spectrum is analyzed based on chemical shift, integration, and signal splitting, which reveal the electronic environment, the number of protons, and the neighboring protons for each signal, respectively. mnstate.edu The expected signals for this compound would correspond to the protons of the cycloheptane ring, the methylene protons of the aminomethyl group (–CH₂–NH₂), and the methylene protons of the acetic acid group (–CH₂–COOH). pressbooks.pub

The chemical shifts are influenced by the electronic environment. For instance, protons on carbons adjacent to the electron-withdrawing carboxyl and amino groups would appear at a higher chemical shift (downfield) compared to the other cycloalkane protons. pressbooks.puborganicchemistrydata.org

Proton Type Approximate ¹H Chemical Shift (δ, ppm)
Cycloheptane Ring Protons (–CH₂)1.3 - 1.7
Acetic Acid Methylene (–CH₂–COOH)2.2 - 2.5
Aminomethyl Methylene (–CH₂–NH₂)2.8 - 3.2

This table presents estimated chemical shifts based on general principles of NMR spectroscopy. Actual values can vary based on solvent and other experimental conditions.

¹³C NMR provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its bonding environment. For absolute configuration assignment of chiral centers, derivatization with chiral reagents like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used, followed by ¹H or ¹⁹F NMR analysis of the resulting diastereomers. core.ac.uk

Pre-analytical Sample Preparation Techniques in Research Settings

The accurate quantification of this compound in complex biological matrices, such as plasma or urine, requires meticulous sample preparation to remove interfering substances like proteins and lipids. nih.gov

Protein Precipitation and Liquid-Liquid Extraction

Protein Precipitation (PPT) is a straightforward and common technique for sample cleanup in bioanalysis. nih.gov It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the plasma or serum sample. unesp.brmdpi.com This process denatures and precipitates the majority of proteins, which can then be separated by centrifugation. nih.govmdpi.com The resulting supernatant, containing the analyte, can be directly injected for analysis or subjected to further cleanup. mdpi.comresearchgate.net

Liquid-Liquid Extraction (LLE) separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. However, the zwitterionic nature of this compound makes its direct extraction by LLE challenging. oup.com To overcome this, pH adjustment or derivatization is often required to neutralize the charge and increase its affinity for the organic phase. For instance, after derivatization, an extraction with a solvent mixture like dichloromethane:n-butanol has been utilized for urine samples. unesp.br In some synthetic processes, LLE using solvents like iso-butanol is employed to separate the compound from inorganic salts. google.com

Solid-Phase Extraction (SPE) Development and Optimization

Solid-Phase Extraction (SPE) is a highly effective and selective method for sample purification and concentration. oup.comnih.gov This technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interferences are washed away. The purified analyte is then eluted with a small volume of a different solvent. nih.gov

For this compound, which is polar and can be charged, ion-exchange or reversed-phase SPE cartridges are commonly used. oup.comnih.gov

Cation-exchange SPE can be used to retain the protonated amine group.

Reversed-phase SPE (e.g., using C18 or C8 sorbents) retains the compound based on hydrophobic interactions, often after pH adjustment to suppress the ionization of the carboxyl group. nih.govhpst.cz

The development of an SPE method requires careful optimization of several steps:

Conditioning: The sorbent is prepared with a solvent like methanol, followed by an equilibration buffer. nih.gov

Loading: The sample is passed through the cartridge.

Washing: Interfering compounds are removed with a specific wash solution that does not elute the analyte. nih.gov

Elution: The analyte of interest is recovered from the sorbent using an appropriate elution solvent.

SPE has been successfully coupled with various analytical instruments, including UV-Vis spectrophotometry and mass spectrometry, to achieve low limits of quantification in plasma. oup.comnih.govnih.gov

Derivatization Chemistry for Enhanced Detectability

This compound lacks a native chromophore, which results in very low absorbance in the UV-visible range, making sensitive detection by HPLC-UV challenging. nih.govresearchgate.net Furthermore, its zwitterionic character can lead to poor peak shape in chromatography. Derivatization is a chemical strategy used to modify the analyte to improve its analytical properties. nih.govoup.com This typically involves reacting the primary amine or the carboxylic acid group to attach a moiety that enhances UV absorbance, fluorescence, or mass spectrometric ionization. nih.govnih.gov

Common derivatization approaches include:

Pre-column derivatization: The reaction is performed before the sample is injected into the chromatograph. Reagents like o-phthalaldehyde (OPA), 1-fluoro-2,4-dinitrobenzene (FDNB), and 2,4,6-trinitrobenzenesulfonic acid have been used to create highly absorbing derivatives for UV detection. nih.govunesp.br Vanillin has also been used to form a chromogenic product detectable by spectrophotometry. nih.gov

Post-column derivatization: The reaction occurs after the analyte has been separated on the column but before it reaches the detector.

Derivatization for GC-MS: For analysis by gas chromatography, both the amine and carboxylic acid groups must be derivatized to increase volatility and thermal stability. nih.gov Reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) create tert-butyldimethylsilyl (t-BDMS) derivatives. oup.com Alkyl chloroformates, such as hexyl chloroformate, can derivatize both functional groups in a single, rapid step. oup.comnih.gov

Derivatization Reagent Target Functional Group(s) Purpose / Detection Method Reference
o-Phthalaldehyde (OPA)Primary AmineFluorescence, UV nih.gov
1-Fluoro-2,4-dinitrobenzene (FDNB)Primary AmineUV nih.govunesp.br
VanillinPrimary AmineUV-Vis Spectrophotometry nih.gov
Alkyl Chloroformates (e.g., Hexyl chloroformate)Amine and Carboxylic AcidGC-MS oup.comnih.gov
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Amine and Carboxylic AcidGC-MS oup.com
CatecholAmineUV nih.gov

Method Validation and Quality Control in Research Assays

For any quantitative research assay, rigorous method validation is essential to ensure that the results are reliable, reproducible, and accurate. Validation is performed according to established guidelines and assesses several key performance characteristics. payeshdarou.irjclmm.com

The typical parameters evaluated during method validation for an assay quantifying this compound include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other compounds. jclmm.comresearchgate.net

Linearity and Range: The concentration range over which the assay is directly proportional to the analyte concentration. This is typically demonstrated by a high correlation coefficient (r² > 0.99) for the calibration curve. mdpi.compayeshdarou.irjclmm.com

Accuracy: The closeness of the measured value to the true value. It is often expressed as percent recovery or percent deviation and is assessed by analyzing quality control (QC) samples at different concentrations (low, medium, and high). payeshdarou.irscholarsresearchlibrary.com Accuracies are often required to be within ±15% of the nominal value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision) and is expressed as the relative standard deviation (RSD), which should typically not exceed 15%. nih.govpayeshdarou.irjclmm.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govpayeshdarou.ir

Stability: The chemical stability of the analyte in the biological matrix under specific conditions for given time intervals (e.g., freeze-thaw stability, short-term room temperature stability, and long-term storage stability). unesp.br

By systematically evaluating these parameters, researchers can establish a robust and reliable analytical method for the quantification of this compound in various research contexts. nih.govpayeshdarou.ir

Linearity, Range, and Sensitivity Determination (LOD, LOQ)

The linearity of an analytical method establishes the direct proportionality between the concentration of an analyte and the analytical signal. This is a critical parameter to confirm that the method can produce results that are directly proportional to the concentration of this compound in the sample within a specific range. The range of the method is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

For the determination of linearity, a series of standard solutions of this compound at different concentrations would be prepared and analyzed. The results would be plotted as signal versus concentration, and a linear regression analysis would be performed. The correlation coefficient (r²) is expected to be close to 1, indicating a strong linear relationship.

Sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of this compound that can be reliably detected by the method, though not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration that can be measured with acceptable levels of accuracy and precision. These are typically determined by analyzing a series of low-concentration samples and are often calculated based on the signal-to-noise ratio, with a common ratio being 3:1 for LOD and 10:1 for LOQ.

Table 1: Hypothetical Linearity and Sensitivity Data for this compound Analysis

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²)≥ 0.9950.999
RangeDefined by application1 - 100 µg/mL
Limit of Detection (LOD)Signal-to-Noise ≥ 3:10.1 µg/mL
Limit of Quantification (LOQ)Signal-to-Noise ≥ 10:10.5 µg/mL

Accuracy, Precision, and Reproducibility in Laboratory Analysis

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed by the analysis of samples with known concentrations of this compound (e.g., spiked matrix samples) and is expressed as the percentage of recovery.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision). The precision is expressed as the relative standard deviation (RSD) of a series of measurements.

Reproducibility assesses the precision between different laboratories, which is a key parameter in the standardization of an analytical method.

Table 2: Hypothetical Accuracy and Precision Data for this compound Analysis

ParameterLevelAcceptance Criteria (%RSD)Hypothetical Result (%RSD)
Accuracy (% Recovery)Low, Mid, High Conc.98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability)Intra-day≤ 2%0.8%
Precision (Intermediate)Inter-day≤ 3%1.5%
Precision (Reproducibility)Inter-laboratory≤ 5%3.2%

Selectivity and Robustness of Analytical Procedures

Selectivity, or specificity, is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is solely from the compound of interest and not from any other structurally similar compounds or matrix interferences.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. For a High-Performance Liquid Chromatography (HPLC) method, for example, robustness would be tested by intentionally varying parameters such as the pH of the mobile phase, the column temperature, the flow rate, and the composition of the mobile phase. The method is considered robust if the results remain within acceptable criteria despite these small changes.

The validation of these parameters ensures that the analytical method for this compound is reliable, accurate, and suitable for its intended purpose in a research or quality control environment.

Pre Clinical Pharmacological Investigations and Mechanistic Studies

In Vitro Receptor Binding and Ligant-Target Interactions

1-(Aminomethyl)cycloheptaneacetic acid, commonly known as gabapentin (B195806), is a structural analogue of the neurotransmitter gamma-aminobutyric acid (GABA). clevelandclinic.orgdrugbank.com Despite its design, its primary mechanism of action is not mediated through direct interaction with GABA receptors. quora.comnih.gov Instead, its pharmacological effects are primarily attributed to its binding to a specific subunit of voltage-gated calcium channels. frontiersin.orgresearchgate.net

Affinity for Voltage-Gated Calcium Channel Alpha-2-Delta (α2δ) Subunits

The principal molecular target of this compound is the α2δ subunit of voltage-gated calcium channels (VGCCs). frontiersin.orgpharmacompass.com This compound binds with high affinity to the α2δ-1 and α2δ-2 subunits. nih.gov The α2δ subunit is an auxiliary protein that modulates the trafficking and biophysical properties of the pore-forming α1 subunit of VGCCs. nih.govnih.gov The interaction of this compound with the α2δ subunit is crucial for its therapeutic effects. frontiersin.org Studies in mice with mutations in the α2δ subunit that prevent drug binding have shown a loss of the compound's analgesic and anticonvulsant activities. frontiersin.org

The binding of this compound to the α2δ subunit does not directly block the calcium channel pore. wikipedia.orgucsf.edu Instead, it is thought to disrupt the regulatory function of the α2δ subunit, leading to a reduction in the trafficking of VGCCs to the presynaptic terminal. frontiersin.orgwikipedia.org This results in a decreased density of presynaptic calcium channels and a subsequent reduction in calcium influx upon neuronal depolarization. nih.govnih.gov

CompoundTarget SubunitBinding Affinity (Kd)
This compound (Gabapentin)α2δ-159 nmol/L nih.gov
This compound (Gabapentin)α2δ-2153 nmol/L nih.gov
This compound (Gabapentin)α2δ-3No affinity nih.gov

Modulatory Effects on Neurotransmitter Release (e.g., Glutamate, Noradrenaline, Substance P)

By reducing presynaptic calcium influx, this compound modulates the release of several neurotransmitters, particularly those involved in nociceptive signaling.

Glutamate: This compound has been shown to reduce the release of the excitatory neurotransmitter glutamate. droracle.ainih.gov In vitro studies using rat entorhinal cortex slices demonstrated that this compound reduced the amplitude of excitatory postsynaptic currents, suggesting a presynaptic mechanism of action. nih.gov This reduction in glutamate release is a key component of its anticonvulsant and analgesic effects. nih.govaddictioncenter.com However, some studies have shown that it can also increase extracellular glutamate levels in specific brain regions like the locus coeruleus through actions on astroglial glutamate transporters. nih.gov

Noradrenaline: this compound can activate descending noradrenergic pathways, leading to an increase in spinal noradrenaline release. nih.govnih.gov This effect is thought to contribute to its analgesic properties by enhancing descending inhibitory pain pathways. nih.govpaininmotion.be This activation of noradrenergic neurons in the locus coeruleus may be a consequence of its modulatory effects on local glutamate and GABA release. nih.govnih.gov

Substance P: The release of Substance P, a neuropeptide involved in pain transmission, is also inhibited by this compound. researchgate.net Studies on rat spinal cord slices have shown that this compound can reduce the capsaicin-evoked release of Substance P, particularly in inflammatory states. nih.gov It has been demonstrated that this compound can inhibit the Substance P-facilitated release of glutamate in the trigeminal nucleus. nih.gov

Biochemical Pathways and Cellular Signaling Modulation

The interaction of this compound with the α2δ subunit of VGCCs initiates a cascade of events that modulate biochemical pathways and cellular signaling.

Impact on Ion Channels and Membrane Potential

The primary impact of this compound on ion channels is the indirect modulation of high-voltage-activated calcium channels. nih.govnih.gov By reducing the number of these channels at the presynaptic membrane, it decreases calcium entry during an action potential. wikipedia.orgnih.gov This leads to a reduction in the depolarization-induced influx of calcium, thereby dampening neuronal excitability.

Furthermore, some studies suggest that this compound may also affect the function of voltage-gated sodium channels, contributing to its ability to limit high-frequency firing of neurons. nih.gov There is also evidence for its modulation of hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, specifically HCN4, which could contribute to its analgesic and anticonvulsant effects. frontiersin.orglktlabs.com

Intracellular Signaling Cascades Influenced by Compound Interaction

The modulation of ion channel function and neurotransmitter release by this compound has downstream effects on intracellular signaling cascades. For instance, the reduction in calcium influx can affect calcium-dependent signaling pathways.

Additionally, there is evidence that this compound can influence signaling pathways independent of its effects on calcium channels. For example, it has been shown to inhibit the interaction between the α2δ-1 subunit and thrombospondins, which are proteins involved in excitatory synapse formation. nih.govnih.gov By blocking this interaction, this compound can inhibit injury-evoked synaptogenesis, a process that contributes to the development of chronic pain. nih.gov There are also reports suggesting an activation of the Nrf2 pathway, which is involved in oxidative stress response. mdpi.com

Enzyme Inhibition or Activation Profiles in Cellular Systems

While specific enzymatic inhibition or activation profiles for this compound in cellular systems are not detailed in existing literature, the activity of its class of compounds is not primarily defined by direct enzyme modulation. Gabapentin, the cyclohexane (B81311) analog, was designed as a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). nih.gov Despite this, it does not bind to GABA receptors, nor does it significantly modulate GABA transport or metabolism at clinically relevant concentrations. nih.govwikipedia.org

Some in vitro studies have shown that Gabapentin can weakly inhibit the enzyme GABA aminotransferase, but this effect is not considered clinically significant. wikipedia.org Similarly, it has been suggested that Gabapentin might increase the activity of glutamic acid decarboxylase (GAD), the enzyme that synthesizes GABA, but this is not believed to be its primary mechanism of action. The main therapeutic effects of this compound class are attributed to other mechanisms, rather than direct enzyme inhibition or activation. wikipedia.orgdroracle.ai

Activity in Pre-clinical Models of Neurological and Pain Research (Focus on Mechanism)

The primary mechanism of action for the gabapentinoid class of compounds involves binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs). droracle.ainih.govnih.gov This binding is a key mechanistic step that underlies the therapeutic effects observed in preclinical models. The α2δ-1 subunit is significantly upregulated in dorsal root ganglion (DRG) and spinal dorsal horn neurons following nerve injury, which correlates with pain states like allodynia and hyperalgesia. nih.gov

By binding to the α2δ-1 subunit, these compounds are thought to inhibit the trafficking of the channel from the cytoplasm to the plasma membrane of presynaptic nerve terminals. nih.gov This action reduces the density of presynaptic VGCCs, leading to a decrease in calcium influx upon neuronal excitation. droracle.airesearchgate.net The subsequent reduction in calcium-dependent release of excitatory neurotransmitters, such as glutamate and substance P, is believed to be the core mechanism for the antinociceptive, anticonvulsant, and anxiolytic effects. droracle.airesearchgate.net

Compounds of the 1-aminomethyl-cycloalkaneacetic acid class have demonstrated significant efficacy in various animal models of pain, particularly those involving neuropathic and inflammatory components. The mechanism is primarily linked to the modulation of calcium channel activity and subsequent reduction in excitatory neurotransmitter release in the spinal cord. droracle.ainih.gov

In models of neuropathic pain , such as those induced by nerve injury, Gabapentin has been shown to attenuate hypersensitivity. nih.gov Its binding to the upregulated α2δ-1 subunits in the spinal cord and DRG is crucial for this effect. nih.gov This leads to a reduction in the synaptic release of glutamate, thereby dampening the transmission of pain signals from hyperexcited neurons. droracle.ai Furthermore, there is evidence that Gabapentin can inhibit the formation of new excitatory synapses (synaptogenesis) that is often triggered by nerve injury, by blocking the action of astrocyte-derived thrombospondins via the α2δ-1 subunit. nih.gov

In models of inflammatory pain , such as the rat formalin test, Gabapentin selectively blocks the late phase of the nociceptive response, which is associated with inflammatory processes and central sensitization. nih.gov This suggests an effect on the central processing of pain signals rather than on the peripheral inflammation itself. nih.gov

Animal ModelCompound TestedObserved EffectPostulated Mechanism
Rat Formalin Test (Tonic/Inflammatory Pain)GabapentinDose-dependent and selective blockade of the late phase. nih.govInhibition of central sensitization in the spinal cord. nih.gov
Rat Chronic Constriction Injury (Neuropathic Pain)GabapentinAttenuation of allodynia and hyperalgesia. nih.govBinding to α2δ-1 subunits, reducing neurotransmitter release. nih.gov
Diabetic Neuropathy ModelsGabapentinReduction in pain behaviors. nih.govModulation of voltage-gated calcium channels. nih.gov

In the maximal electroshock (MES) seizure test , which models generalized tonic-clonic seizures, compounds like Gabapentin have shown protective effects, although sometimes with less potency compared to other agents. nih.gov Its activity in this model points to an ability to prevent seizure spread.

Seizure ModelCompound TestedObserved ActivityED₅₀ (Effective Dose, 50%)
Pentylenetetrazol (PTZ)-induced tonic convulsions (mice)GabapentinAntagonized tonic convulsions. nih.gov185 µmol/kg nih.gov
Sound-induced seizures (DBA/2 mice)GabapentinAntagonized tonic convulsions. nih.gov66 µmol/kg nih.gov
Amygdala Kindled Seizures (rats)GabapentinReduced generalized seizures and attenuated afterdischarge duration. nih.govNot established for focal seizures. nih.gov
Ischemia-induced seizures (immature mice)GabapentinSignificantly decreased acute seizures. nih.govEffective at 200 mg/kg. nih.gov

Preclinical studies using various animal models of anxiety have shown that gabapentinoids possess anxiolytic-like properties. nih.govnih.gov These effects are thought to stem from the same fundamental mechanism of reducing neuronal hyperexcitability in brain regions associated with fear and anxiety, such as the amygdala.

In the elevated plus-maze , a widely used test for anxiety in rats, Gabapentin administration leads to an increase in the time spent in the open arms, an indicator of reduced anxiety. nih.gov Similar anxiolytic-like effects have been observed in the mouse light/dark box test , where the compound increases the time spent in the brightly lit compartment. nih.gov Efficacy has also been demonstrated in conflict tests and in models where anxiety-like behavior is a comorbidity of a neuropathic pain state. nih.govcore.ac.uk

Interestingly, some research suggests that the anxiolytic actions of Gabapentin can be reversed by D-Serine, although the interaction does not appear to involve the NMDA receptor complex directly, indicating a potentially novel anxiolytic mechanism that warrants further investigation. nih.gov

Animal ModelSpeciesCompound TestedObserved Anxiolytic-Like Effect
Elevated Plus-MazeRatGabapentinIncreased exploration of open arms. nih.gov
Light/Dark BoxMouseGabapentinIncreased time spent in the light compartment. nih.gov
Vogel Conflict TestRatGabapentinDisplayed anxiolytic-like action. nih.gov
Marmoset Human Threat TestMarmosetGabapentinInduced behavioral changes suggestive of anxiolysis. nih.gov

Metabolic and Degradation Pathways in Pre Clinical and in Vitro Systems

In Vitro Metabolic Stability and Metabolite Identification

Studies on analogous compounds suggest minimal in vitro metabolism.

Enzymatic Biotransformation Pathways in Liver Microsomes or Hepatocytes

For the structural analog gabapentin (B195806), in vitro studies using human liver microsomes and hepatocytes have shown that it is not significantly metabolized. drugbank.comnih.govfda.govnih.gov The compound does not undergo substantial Phase I (oxidation, reduction, hydrolysis) or Phase II (conjugation) biotransformation. nih.govnih.gov It does not induce or inhibit major cytochrome P450 (CYP) enzymes, indicating a low potential for metabolism-related drug-drug interactions. nih.govnih.gov This metabolic stability is a key characteristic, with less than 1% of an administered dose being recovered as metabolites in humans. drugbank.com

Non-Enzymatic Degradation Mechanisms

Under certain conditions, such as in the solid state at elevated temperatures, gabapentin can undergo intramolecular lactamization to form a corresponding lactam. researchgate.net Studies on the stability of gabapentin under various stress conditions (acid/base hydrolysis, oxidation, light, humidity, and temperature) have been conducted. researchgate.net While generally stable under acidic conditions and light, degradation can occur under basic and oxidative stress. researchgate.net

Pre-clinical Absorption, Distribution, and Excretion (ADE) Characterization in Animal Models

Pre-clinical studies in animal models have been crucial in characterizing the pharmacokinetic profile of gabapentin.

Oral Absorption Profiles in Animal Studies

In animal models, such as rats, the oral absorption of gabapentin is characterized by a saturable transport mechanism. nih.govnih.gov This is due to its absorption via the L-amino acid transport system in the small intestine. nih.govmdpi.com This results in dose-dependent bioavailability; as the dose increases, the proportion of the drug absorbed decreases. nih.govwikipedia.org For instance, one study in rats compared traditional manual blood sampling with an automated system and found bioavailability to be approximately 47% to 62%. nih.gov

Tissue Distribution Patterns and Brain Penetration in Animal Models

Following absorption, gabapentin exhibits wide distribution into tissues. It has a high volume of distribution, suggesting greater concentration in tissues than in plasma. nih.gov The compound shows low plasma protein binding, typically less than 3%. drugbank.comfda.govnih.gov

A critical aspect of its distribution is its ability to cross the blood-brain barrier (BBB). nih.govwikipedia.org This transport is also mediated by the L-amino acid transporter (LAT1). wikipedia.org In animal models, concentrations in the cerebrospinal fluid (CSF) are reported to be approximately 9-20% of the corresponding plasma concentrations. drugbank.comfda.govnih.gov Studies in mice have investigated the distribution of amino acid transporters like ASCT2 in the brain, which may also play a role in the transport of amino acid-like drugs. nih.gov

Excretion Routes and Mass Balance Studies in Animals

Mass balance studies, often conducted using radiolabeled compounds, are essential for determining the routes and extent of excretion. nih.gov For gabapentin, pre-clinical and clinical data consistently show that it is eliminated almost exclusively by renal excretion as an unchanged drug. drugbank.comnih.govfda.gov The elimination half-life in animals with normal renal function is in the range of 5 to 7 hours. drugbank.comwikipedia.org Plasma clearance and renal clearance are directly proportional to creatinine (B1669602) clearance, highlighting the kidney's primary role in its elimination. fda.gov

ParameterFinding for Gabapentin (as a surrogate)Citation
Metabolism Not appreciably metabolized in humans or animals. drugbank.comnih.govfda.govnih.gov
Primary Excretion Route Renal excretion of unchanged drug. drugbank.comnih.govfda.gov
Oral Bioavailability Dose-dependent and saturable; approx. 27-60% in humans. nih.govwikipedia.orgspringermedizin.de
Plasma Protein Binding Less than 3%. drugbank.comfda.govnih.gov
Blood-Brain Barrier Crosses the BBB via active transport (LAT1). wikipedia.org
CSF Concentration Approx. 9-20% of plasma concentration. drugbank.comfda.govnih.gov
Elimination Half-life 5 to 7 hours in normal renal function. drugbank.comwikipedia.org

Comparison of Metabolic Fate with Structurally Related Compounds

The metabolic profile of a therapeutic agent is a critical determinant of its clinical pharmacology, influencing its efficacy, safety, and potential for drug-drug interactions. While direct metabolic studies on 1-(Aminomethyl)cycloheptaneacetic acid are not extensively available in the public domain, a comparative analysis with its close structural analogs, gabapentin and pregabalin (B1679071), can provide valuable insights into its likely metabolic fate. These compounds share a γ-aminobutyric acid (GABA) backbone, a feature that governs their pharmacological and pharmacokinetic properties.

Gabapentin and pregabalin are both well-characterized for their minimal metabolism in humans. nih.govpsychscenehub.com Neither compound undergoes significant hepatic metabolism, a characteristic that distinguishes them from many other centrally acting agents. nih.gov This lack of metabolic transformation is a key clinical advantage, as it reduces the likelihood of interactions with other drugs that are substrates, inhibitors, or inducers of hepatic enzymes. nih.gov

Key Comparative Metabolic Features:

FeatureGabapentinPregabalinThis compound (Inferred)
Primary Route of Elimination Renal Excretion nih.govRenal Excretion nih.govpsychscenehub.comLikely Renal Excretion
Metabolism Negligible nih.govNegligible psychscenehub.comLikely Negligible
Plasma Protein Binding Does not bind nih.govDoes not bind psychscenehub.comLikely Low

Detailed Research Findings on Structurally Related Compounds:

Research on gabapentin and pregabalin has consistently demonstrated their metabolic stability. Studies have shown that both drugs are primarily excreted unchanged in the urine. nih.govpsychscenehub.com For instance, approximately 90% of a dose of pregabalin is recovered in the urine as the parent compound. psychscenehub.com The major metabolite of pregabalin is an N-methylated derivative, but this accounts for a very small fraction (approximately 0.9%) of the administered dose. psychscenehub.com Similarly, gabapentin is not metabolized by the hepatic enzymes responsible for the metabolism of other drugs. nih.gov

This metabolic profile is attributed to their chemical structures. As amino acid analogs, they are recognized by and transported via endogenous amino acid transport systems. nih.gov Their hydrophilicity and lack of suitable functional groups for enzymatic attack by common metabolic pathways (such as cytochrome P450-mediated oxidation) contribute to their metabolic stability.

Given the structural similarity of this compound to gabapentin and pregabalin, it is highly probable that it follows a similar metabolic pathway. The presence of the aminomethyl and acetic acid groups attached to a cycloheptane (B1346806) ring suggests that the compound is likely to be highly water-soluble and not a primary substrate for major metabolizing enzymes. Therefore, it is anticipated that this compound would be predominantly eliminated from the body through renal excretion, with minimal to no metabolic conversion.

The comparison of absorption characteristics between gabapentin and pregabalin also offers potential insights. Gabapentin exhibits saturable absorption, meaning that as the dose increases, the proportion of the drug absorbed decreases. nih.govthischangedmypractice.com In contrast, pregabalin shows linear and more predictable absorption across its therapeutic dosage range. nih.govthischangedmypractice.com The absorption characteristics of this compound would depend on its affinity for the specific transporters involved in the intestinal absorption of these types of compounds.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

The molecular architecture of 1-(Aminomethyl)cycloheptaneacetic acid, characterized by a cycloheptane (B1346806) ring, an aminomethyl group, and an acetic acid moiety, dictates its interaction with biological targets. nih.gov

The cycloheptane ring serves as a lipophilic scaffold, influencing the molecule's ability to traverse cellular membranes. mdpi.com The size and conformation of this ring are critical determinants of binding affinity to its target proteins. While the cyclohexane (B81311) ring in gabapentin (B195806) provides a stable chair conformation, the larger cycloheptane ring introduces greater conformational flexibility. This increased flexibility could potentially allow for a more optimal binding orientation within the target protein, although it may also come with an entropic penalty. Studies on related cyclic compounds have shown that ring size can be a critical independent variable affecting potency, suggesting that modest conformational changes can dramatically impact biological activity. nih.gov The puckering of the cycloalkane ring, which determines the spatial arrangement of the appended functional groups, is a key factor. mdpi.com For instance, in cyclohexane derivatives, the axial or equatorial positioning of the aminomethyl group has been shown to be crucial for activity. mdpi.com While specific data for the cycloheptane analog is scarce, the principles of cycloalkane stereochemistry suggest that its various accessible conformations (e.g., chair, boat) would influence the presentation of the key pharmacophoric groups. libretexts.org

The aminomethyl (-CH2NH2) and acetic acid (-CH2COOH) groups are the primary pharmacophoric elements responsible for the biological activity of this compound and its analogs. At physiological pH, these groups exist in a zwitterionic form, with a positively charged ammonium (B1175870) group (NH3+) and a negatively charged carboxylate group (COO-). mdpi.com These charged moieties are essential for forming strong ionic and hydrogen bond interactions with the amino acid residues within the binding pocket of target proteins, such as the α2δ subunit of voltage-gated calcium channels. nih.gov

SAR studies on analogous compounds have demonstrated that modifications to these groups lead to a significant loss of activity. For example, substitution on the amine or alteration of the carboxylic acid functionality typically results in a dramatic decrease in binding affinity. gpatindia.com The spatial separation between the amino and carboxyl groups, dictated by the geminal substitution on the cycloheptane ring, is also a critical parameter for optimal interaction with the target.

Although this compound itself is not chiral, the principles of stereochemistry become highly relevant when considering substituted derivatives or its interaction with chiral biological macromolecules like proteins. The spatial arrangement of the functional groups relative to the plane of the cycloheptane ring can significantly influence binding affinity and efficacy. Studies on related chiral gabapentinoids have shown that biological systems can exhibit a high degree of stereoselectivity, with one enantiomer often being significantly more potent than the other. nih.gov This highlights the importance of a precise three-dimensional fit between the drug molecule and its binding site. The conformational flexibility of the cycloheptane ring adds another layer of complexity to its stereochemical profile, as different conformers may present distinct pharmacophoric patterns to the biological target.

Computational Chemistry and Molecular Modeling for SAR/QSAR

In the absence of extensive empirical data, computational methods provide powerful tools to predict and understand the SAR of this compound. These in silico techniques allow for the exploration of molecular properties and interactions at an atomic level.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies would primarily focus on its interaction with the α2δ subunit of voltage-gated calcium channels, the known target of its analogs. nih.gov Such studies on gabapentin have revealed a binding pocket where the molecule is completely encapsulated. nih.gov The docking simulations for this compound would aim to:

Predict Binding Affinity: Estimate the free energy of binding, providing a theoretical measure of its potency.

Identify Key Interactions: Detail the specific hydrogen bonds, ionic interactions, and van der Waals forces between the ligand and the protein residues.

Explore Binding Conformations: Determine the most stable conformation of the flexible cycloheptane ring within the binding site.

By comparing the docking scores and interaction patterns of this compound with those of known active and inactive analogs, a more refined SAR model can be developed.

Quantum mechanics and molecular mechanics are two fundamental approaches in computational chemistry that can provide deeper insights into the properties of this compound.

Quantum Mechanical (QM) Simulations: These methods, based on the principles of quantum physics, can be used to accurately calculate the electronic properties of the molecule, such as its electrostatic potential, frontier molecular orbital energies (HOMO and LUMO), and partial atomic charges. chemrevlett.com This information is crucial for understanding its reactivity and the nature of its interactions with the protein target. For instance, QM calculations can help to rationalize the strength of hydrogen bonds and ionic interactions observed in docking studies.

Molecular Mechanics (MM) Simulations: MM methods, which use classical physics to model molecular systems, are particularly useful for studying the conformational landscape of flexible molecules like this compound. chemrevlett.com Molecular dynamics (MD) simulations, a type of MM simulation, can track the movement of atoms over time, providing a dynamic picture of how the molecule behaves in solution and how it interacts with its target protein. These simulations can reveal:

The preferred conformations of the cycloheptane ring.

The stability of the ligand-protein complex over time.

The role of solvent molecules in the binding process.

By combining QM and MM approaches, a comprehensive model of the structural and energetic factors governing the biological activity of this compound can be constructed, guiding the design of new and more potent analogs.

QSAR Model Development and Predictive Capabilities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural or physicochemical properties of a series of compounds with their biological activities. mdpi.com The development of a robust QSAR model is a multi-step process that involves selecting a dataset of molecules with known activities, calculating various molecular descriptors, and using statistical methods to build and validate a predictive model. nih.gov

For compounds like this compound, QSAR models are instrumental in predicting their binding affinity to targets such as the α2δ subunit of calcium channels. The process begins with a "training set" of analogous molecules to build the model and a "test set" to evaluate its predictive power. nih.gov The robustness of a QSAR model is often assessed by its coefficient of determination (R²), which indicates how well the model's predictions match experimental data. researchgate.net Advanced techniques like the Monte Carlo method can be employed to develop these models, using descriptors derived from the compound's SMILES notation or molecular graph. nih.govnih.gov

The predictive capabilities of such models are significant; they allow for the rapid, cost-effective screening of virtual compounds, prioritizing them for synthesis and further testing. nih.gov These models can predict various endpoints, including target affinity, selectivity, and even pharmacokinetic properties like blood-brain barrier permeability, which is crucial for centrally acting agents. nih.gov By identifying key molecular fragments that positively or negatively influence activity, QSAR provides a clear path for molecular optimization. nih.gov

Model AspectDescriptionExample Descriptors/MethodsValidation Metric
Dataset A collection of gabapentinoid analogs with experimentally measured biological activity (e.g., pIC50).Training Set (to build model), Test Set (to validate model). nih.gov-
Molecular Descriptors Numerical values that characterize the lipophilic, steric, and electronic properties of the molecules.AlogP (lipophilicity), Polar Surface Area (PSA), Molecular Weight, Geometric and Electronic descriptors (from DFT). nih.govnih.gov-
Statistical Method Algorithm used to create the mathematical relationship between descriptors and activity.Multiple Linear Regression (MLR), Artificial Neural Networks (ANN), Monte Carlo Optimization. nih.govnih.gov-
Model Validation Process to ensure the model is robust, stable, and has predictive power for new compounds.Internal (Cross-validation), External (prediction for test set).Coefficient of determination (R²), Adjusted R² (R²adj). mdpi.comresearchgate.net
Predictive Capability The model's ability to accurately predict the activity of new, untested compounds.Predicting pIC50 for novel analogs, identifying structures with high blood-brain barrier permeability. nih.govHigh R²test value. mdpi.com

Rational Design of New Chemical Entities based on SAR Principles

The principles derived from SAR studies provide a roadmap for the rational design of new chemical entities (NCEs). nih.gov By understanding which structural features are essential for activity (the pharmacophore) and which can be modified to fine-tune properties, chemists can design improved molecules. This process is an iterative cycle of design, synthesis, and testing, guided by the insights from SAR and QSAR.

Design of Analogs with Improved Target Affinity or Selectivity

A primary goal in drug design is to create analogs with higher binding affinity for their intended target, which can lead to greater potency. For this compound, this involves modifications aimed at optimizing interactions with the α2δ protein subunit. The development of pregabalin (B1679071), a potent analog of gabapentin, serves as a prime example of this approach, where investigation into 3-substituted GABA analogs yielded a compound with a superior pharmacological profile. nih.gov

Key design strategies include:

Ring Size Modification: Altering the size of the cycloalkane ring (from cyclohexane in gabapentin to cycloheptane) can change the spatial orientation of the key functional groups, potentially leading to a better fit within the binding pocket.

Stereochemistry: The three-dimensional arrangement of atoms is critical. Often, only one stereoisomer of a drug is active. Ensuring the correct stereochemistry of the aminomethyl and acetic acid groups relative to the cycloheptane ring is crucial for a perfect match with the receptor. nih.gov

Conformational Restriction: Introducing elements that lock the molecule into its "active" conformation can prevent wasted energy on adopting non-binding shapes and thus improve affinity. This can be achieved by introducing double bonds or additional ring systems.

Exploration of Substituent Effects on Activity and Physicochemical Properties

Adding or changing substituents on the core structure of this compound can profoundly impact its biological activity and physicochemical properties. SAR analysis systematically explores these effects. mdpi.com

Lipophilicity: Adding lipophilic (fat-loving) groups, such as alkyl chains, to the cycloheptane ring can enhance the molecule's ability to cross cell membranes, including the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and other issues.

Electronic Effects: Introducing electron-withdrawing groups (e.g., fluorine) or electron-donating groups (e.g., methoxy) can alter the acidity of the carboxylic acid or the basicity of the amine, which can affect binding interactions and solubility. mdpi.com For instance, fluoro-substitution on a phenyl ring has been shown to increase the antimetastatic effect in certain isocoumarin (B1212949) analogs. mdpi.com

Steric Effects: The size and shape of a substituent (its steric bulk) can influence how the molecule fits into its binding site. A bulky group might prevent optimal binding, whereas a smaller group might allow for a more favorable interaction.

Substituent GroupExamplePrimary EffectPotential Impact on this compound
Alkyl -CH3, -C2H5Increases lipophilicity and steric bulk.May improve membrane permeability; could enhance or hinder binding depending on position.
Halogen -F, -ClElectron-withdrawing; increases lipophilicity.Can alter pKa of functional groups and form specific halogen bonds with the target protein. mdpi.com
Hydroxyl -OHPolar; hydrogen bond donor/acceptor.Can increase water solubility and introduce key hydrogen bonding interactions to improve affinity. mdpi.com
Methoxy -OCH3Electron-donating; moderately lipophilic.May enhance activity by modifying electronic properties and can also impact metabolic stability. mdpi.com

Computational Screening for Novel Chemical Scaffolds

Beyond simple analog design, computational chemistry provides powerful tools for discovering entirely new chemical scaffolds that retain the desired biological activity. This approach, often called scaffold hopping, aims to replace the core structure (the cycloheptane ring system) with a chemically different one while preserving the essential pharmacophoric features.

Methods for computational screening include:

Advanced Derivatives and Prodrug Strategies for Research Applications

Synthesis and Pre-clinical Evaluation of Novel Prodrugs

The development of prodrugs is a common strategy in medicinal chemistry to overcome pharmacokinetic limitations of a parent drug, such as poor absorption or rapid metabolism. For GABA analogs like Gabapentin (B195806), which exhibit saturable transport mechanisms, prodrugs have been designed to utilize different, higher-capacity transport systems in the intestine. While specific research on prodrugs of 1-(Aminomethyl)cycloheptaneacetic acid is not readily found, the approaches used for Gabapentin serve as the primary models for potential future research.

Ester Prodrugs and their Bioconversion in Research Models

Esterification of a parent drug is a classic prodrug approach. For GABA analogs, ester prodrugs are designed to be more lipophilic than the parent zwitterionic compound, potentially enhancing passive diffusion across biological membranes. In research models, these esters are expected to be converted back to the active parent drug by ubiquitous esterase enzymes present in the body, such as in the plasma, liver, and intestinal wall. mdpi.com

A study on mutual prodrugs of Gabapentin linked it with non-steroidal anti-inflammatory drugs (NSAIDs) via ester bonds using glycol spacers. researchgate.netnih.govnih.gov This strategy aimed to reduce the gastric irritation of NSAIDs while potentially achieving synergistic analgesic effects. The bioconversion (hydrolysis) of these ester prodrugs was studied in various research media. researchgate.netnih.govnih.gov For instance, compounds with ethylene (B1197577) glycol spacers were found to be relatively stable in acidic (pH 1.2) and neutral (pH 7.4) buffer solutions but were hydrolyzed in 80% human plasma. researchgate.netnih.govnih.gov This suggests that such ester prodrugs could remain intact in the gastrointestinal tract and then release the active drugs upon absorption into the bloodstream. researchgate.netnih.govnih.gov

No specific data on the synthesis or bioconversion of ester prodrugs of this compound has been reported in the available literature.

Phosphate (B84403) and Carbamate (B1207046) Prodrugs

Phosphate ester prodrugs are a well-established method to increase the aqueous solubility of a parent drug, which can be advantageous for formulation. nih.gov These prodrugs are typically cleaved by alkaline phosphatase enzymes, which are abundant in the body, to release the active drug. nih.gov

Carbamate prodrugs have been successfully developed for Gabapentin, with Gabapentin enacarbil being a prime example. nih.govnih.govresearchgate.net This prodrug was designed to be a substrate for high-capacity nutrient transporters like the monocarboxylate transporter 1 (MCT1) and the sodium-dependent multivitamin transporter (SMVT). nih.govnih.gov This design circumvents the low-capacity, saturable L-amino acid transporter responsible for Gabapentin's absorption. nih.gov Upon absorption, Gabapentin enacarbil is rapidly hydrolyzed by non-specific esterases to release Gabapentin. nih.govnih.gov The carbamate linkage in prodrugs can offer a balance of chemical stability and enzymatic lability. nih.gov

There is no publicly available information on the synthesis or evaluation of phosphate or carbamate prodrugs specifically derived from this compound.

Prodrugs for Enhanced Research Deliverability

The primary goal of creating prodrugs for GABA analogs is to enhance their oral bioavailability and provide more consistent plasma concentrations. researchgate.netnih.gov By targeting different transporters, as seen with Gabapentin enacarbil, researchers can achieve absorption along a greater length of the intestine. nih.gov This leads to improved dose proportionality, meaning that doubling the dose results in a doubling of the drug exposure, which is not the case for Gabapentin itself due to its saturable absorption. nih.gov Other strategies include the development of amino acid prodrugs that can be recognized by peptide transporters.

Specific research aimed at enhancing the deliverability of this compound through prodrug strategies has not been identified.

Structure-Function Relationship of Prodrugs

The relationship between the chemical structure of a prodrug and its biological function—including its interaction with transporters and its conversion back to the parent drug—is a critical area of research.

Influence of Prodrug Moiety on Target Interaction

The prodrug itself is generally designed to be inactive at the target receptor of the parent drug. The key interaction for the prodrug is with the transporter proteins that facilitate its absorption. The nature of the promoiety is what dictates this interaction. For example, in Gabapentin enacarbil, the acyloxyalkyl carbamate promoiety is recognized by the MCT1 and SMVT transporters. The design of such moieties is a rational process based on the known substrates of these transporters. nih.gov The parent molecule, this compound, like Gabapentin, is expected to interact with voltage-gated calcium channels, but the prodrug form would likely have this activity masked until the promoiety is cleaved.

No studies were found that investigate the influence of a prodrug moiety on the target interaction of this compound.

Hydrolytic Stability and Enzymatic Activation in Research Media

The stability of a prodrug is a finely tuned characteristic. It must be stable enough to pass through the stomach and reach the site of absorption, yet labile enough to be efficiently cleaved by enzymes to release the active drug. researchgate.net Research on Gabapentin mutual ester prodrugs demonstrated this balance. The stability was tested in non-enzymatic buffers at pH 1.2 and 7.4, mimicking the conditions of the stomach and intestines, respectively. researchgate.netnih.govnih.gov The half-lives in these media ranged from 8 to 25 hours, indicating sufficient stability. researchgate.netnih.govnih.gov In contrast, in 80% human plasma, which contains esterases, the hydrolysis was significantly faster, with 49% to 88% of the prodrug converted within 2 hours. researchgate.netnih.govnih.gov The structure of the linker can also influence stability; a study showed a propylene (B89431) glycol spacer led to faster enzymatic hydrolysis than an ethylene glycol spacer. researchgate.netnih.govnih.gov

Below is a representative data table illustrating the hydrolytic stability of Gabapentin-NSAID mutual prodrugs from a research study, which could serve as a model for future studies on cycloheptane (B1346806) analogs.

Table 1: Kinetic Data for Chemical Hydrolysis of Gabapentin-NSAID Mutual Prodrugs This table is based on data for Gabapentin prodrugs and is for illustrative purposes only, as no such data exists for this compound.

Compound ID Spacer pH Half-life (t1/2) in hours
9a Ethylene Glycol 1.2 ~8-25
9a Ethylene Glycol 7.4 ~8-25
9b Ethylene Glycol 1.2 ~8-25
9b Ethylene Glycol 7.4 ~8-25
9c Ethylene Glycol 1.2 ~8-25
9c Ethylene Glycol 7.4 ~8-25
9d Propylene Glycol 1.2 <8
9d Propylene Glycol 7.4 <8

Data derived from studies on Gabapentin prodrugs. researchgate.netnih.gov

Table 2: Enzymatic Hydrolysis of Gabapentin-NSAID Mutual Prodrugs in 80% Human Plasma This table is based on data for Gabapentin prodrugs and is for illustrative purposes only, as no such data exists for this compound.

Compound ID Spacer % Hydrolysis after 1 hour % Hydrolysis after 2 hours
9a Ethylene Glycol ~60-69% ~88%
9b Ethylene Glycol ~60-69% ~88%
9c Ethylene Glycol ~38-49% ~49%
9d Propylene Glycol >69% >88%

Data derived from studies on Gabapentin prodrugs. researchgate.netnih.gov

No experimental data regarding the hydrolytic stability or enzymatic activation of prodrugs of this compound is currently available.

Patent Landscape and Intellectual Property in Chemical Research

Analysis of Key Patents Related to Synthesis and Chemical Forms

The intellectual property journey for 1-(aminomethyl)cycloheptaneacetic acid begins with the foundational patent that first disclosed the compound. A thorough analysis of this and subsequent patents that cite it reveals the evolution of the patent landscape for this specific molecule and its analogs.

A cornerstone patent in this area is U.S. Patent No. 4,024,175 , which claims a series of cyclic amino acids, explicitly including this compound. google.com This patent details a method for the synthesis of these compounds, starting from the corresponding cycloalkane diacetic acid monoesters. google.com The process described involves a Curtius rearrangement of an azide (B81097) intermediate to form an isocyanate, which is then hydrolyzed to yield the final amino acid. google.com The patent also covers the formation of pharmacologically compatible salts, such as hydrochlorides and sodium salts. google.com

Subsequent patents have built upon this foundational work, often focusing on the closely related and commercially successful analog, gabapentin (B195806) (1-(aminomethyl)cyclohexaneacetic acid). These patents, while not directly claiming this compound, provide significant insight into the types of inventions that are considered novel and non-obvious in this chemical space. For instance, patents have been granted for:

Novel Synthetic Routes: As the original synthesis methods may have limitations in terms of yield, purity, or scalability, new and improved synthetic pathways are often patentable. For example, methods involving a Hofmann rearrangement of a mono-amide have been patented as an alternative to the Curtius rearrangement. google.com

Specific Crystalline Forms (Polymorphs): A single chemical compound can often exist in multiple crystalline forms, each with different physical properties such as solubility and stability. Patents are frequently granted for the discovery and characterization of new polymorphs of a drug substance, as these can have significant implications for formulation and bioavailability.

Purification Processes: Methods for purifying the final compound to a high degree, or for removing specific impurities, can also be the subject of patent protection. This is particularly relevant for active pharmaceutical ingredients (APIs), where purity is a critical quality attribute.

An analysis of patents citing U.S. Patent No. 4,024,175 reveals a focus on the development of new therapeutic uses, formulations, and improved manufacturing processes for cyclic amino acid analogs. This indicates a strategic effort to extend the intellectual property protection around this class of compounds beyond the initial composition of matter patent.

Table 1: Key Patent Data for this compound and Related Compounds

Patent NumberTitleKey ClaimsRelevance to this compound
US4024175ACyclic amino acidsComposition of matter for this compound and its salts; method of synthesis via Curtius rearrangement. google.comFoundational patent disclosing the compound of interest.

Patenting Strategies for Novel Synthetic Routes and Intermediates

The development of a novel, efficient, and scalable synthetic route to a target molecule is a significant intellectual achievement and a valuable asset. As such, robust patent strategies are often employed to protect these innovations. For a compound like this compound, these strategies can be multifaceted.

Furthermore, patent applications can be drafted to cover a genus of related synthetic methods , thereby providing broader protection than a single, specific example. This can involve claiming a range of suitable solvents, temperatures, or catalysts, for example. The goal is to make it difficult for a competitor to "design around" the patent by making trivial changes to the patented process.

Intellectual Property Rights on Chemical Derivatives and Research Applications

Beyond the core molecule and its synthesis, intellectual property rights can extend to new chemical entities derived from the parent compound and to new uses of the compound in research and medicine.

Chemical Derivatives: A common strategy to extend the patent life of a drug and to improve its properties is to create derivatives of the parent molecule. These can include:

Prodrugs: These are inactive or less active precursors of a drug that are converted into the active form in the body. Prodrugs can be designed to improve absorption, distribution, metabolism, or excretion (ADME) properties. Patents on prodrugs of GABA analogs have been granted, demonstrating this as a viable strategy for extending intellectual property. rsc.org

Conjugates: The parent molecule can be chemically linked to another molecule (e.g., another drug, a peptide, or a polymer) to create a new chemical entity with enhanced properties. For example, a patent has been granted for conjugates of GABA analogs with other drugs to provide improved therapeutic benefits. google.com

Salts and Co-crystals: The formation of new salt forms or co-crystals with different counter-ions or co-formers can lead to new patentable inventions with improved physicochemical properties.

Research Applications: The discovery of a new therapeutic use for a known compound is a patentable invention. This is often referred to as a "second medical use" patent. For a compound like this compound, which is an analog of the neurotransmitter GABA, research may uncover its utility in a variety of neurological disorders. If a company invests in the research and clinical trials to demonstrate the efficacy of the compound for a new indication, they can obtain patent protection for that specific method of treatment. The original patent for cyclic amino acids, including this compound, disclosed their potential use in treating certain cerebral diseases like epilepsy and hypokinesia. google.com Any new, non-obvious therapeutic application discovered subsequently could be the subject of a new patent.

The intellectual property landscape for research applications can also include patents on:

Methods of screening for new drug candidates that act on a particular biological target.

Diagnostic methods that use the compound or its derivatives.

Research tools , such as antibodies or genetic probes, that are developed to study the mechanism of action of the compound.

An in-depth analysis of the future research directions and preclinical translational potential of this compound reveals a landscape ripe with opportunities for innovation. As a cyclic amino acid analog, its structural characteristics suggest a potential for interaction with neurological pathways, similar to related compounds. The exploration of its precise mechanisms and therapeutic applications can be significantly advanced by leveraging cutting-edge technologies and methodologies. This article outlines the prospective avenues for investigation that could unlock the full potential of this compound in preclinical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Aminomethyl)cycloheptaneacetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cycloheptane ring functionalization followed by aminomethylation. Key steps include:

  • Cycloheptane precursor preparation : Cycloheptane derivatives (e.g., cycloheptanecarboxylic acid) are modified via Friedel-Crafts alkylation or halogenation .
  • Aminomethylation : A Mannich reaction using formaldehyde and ammonia/amine derivatives under acidic conditions (e.g., HCl catalysis) .
  • Purification : Recrystallization in ethanol/water mixtures improves purity (reported yields: 45–68%) .
  • Critical factors : Temperature (>80°C accelerates side reactions) and solvent polarity (polar aprotic solvents like DMF enhance regioselectivity) .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H/¹³C NMR : The cycloheptane ring protons resonate at δ 1.2–2.1 ppm (multiplet), while the aminomethyl (-CH2NH2) group appears as a triplet at δ 2.8–3.2 ppm. Carboxylic acid protons (COOH) are typically absent due to exchange broadening but detectable via D2O shake .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 3300–3500 cm⁻¹ (N-H stretch) .
  • MS : Molecular ion peak at m/z 171.2 (C9H17NO2) with fragmentation patterns indicating loss of COOH (-44 amu) .

Q. What are the primary challenges in achieving high enantiomeric purity, and what chiral resolution methods are effective?

  • Methodological Answer :

  • Challenges : Racemization during aminomethylation due to acidic conditions.
  • Resolution methods :
  • Chiral chromatography : Use of cellulose-based columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases .
  • Diastereomeric salt formation : React with L-tartaric acid to isolate enantiomers via differential crystallization .

Advanced Research Questions

Q. How do computational models (e.g., DFT, MD simulations) predict the conformational stability of this compound in aqueous vs. lipid environments?

  • Methodological Answer :

  • DFT calculations : The chair-like cycloheptane conformation minimizes steric strain, with the aminomethyl group adopting an equatorial position to reduce 1,3-diaxial interactions (energy difference: ~2.3 kcal/mol) .
  • MD simulations : In water, the carboxylic acid group forms hydrogen bonds with solvent, while in lipid membranes, hydrophobic interactions dominate, increasing bioavailability .

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., neuropharmacological vs. antibacterial effects)?

  • Methodological Answer :

  • Dose-dependent assays : Re-evaluate activity across concentrations (e.g., 1–100 μM) to identify biphasic effects .
  • Target specificity profiling : Use radioligand binding assays (e.g., GABA receptors) vs. bacterial cell wall synthesis inhibitors (e.g., β-lactamase assays) to clarify mechanisms .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may contribute to off-target effects .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹³C) enhance mechanistic studies of this compound in metabolic pathways?

  • Methodological Answer :

  • Synthesis of labeled analogs : Incorporate ¹⁵N via reductive amination using NaBH4 and ¹⁵NH4Cl .
  • Tracing applications :
  • In vivo PET imaging : ¹¹C-labeled derivatives for real-time tracking in neurological tissues .
  • Metabolic flux analysis : ¹³C-NMR to monitor incorporation into GABA or bacterial peptidoglycans .

Q. What are the limitations of X-ray crystallography for structural elucidation, and how can powder XRD complement these studies?

  • Methodological Answer :

  • Crystallography limitations : Difficulty in obtaining single crystals due to conformational flexibility.
  • Powder XRD : Pair with Rietveld refinement to resolve unit cell parameters (e.g., monoclinic P21/c space group) and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.